molecular formula C22H20O4 B1635302 Methyl 3,5-bis(benzyloxy)benzoate CAS No. 58605-10-0

Methyl 3,5-bis(benzyloxy)benzoate

Cat. No.: B1635302
CAS No.: 58605-10-0
M. Wt: 348.4 g/mol
InChI Key: GBQCMRLPXFXVIN-UHFFFAOYSA-N
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Description

Methyl 3,5-bis(benzyloxy)benzoate: is an organic compound with the molecular formula C22H20O4 . It is a derivative of benzoic acid, featuring two benzyloxy groups attached to the benzene ring at the 3 and 5 positions, and a methyl ester group at the carboxyl position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,5-bis(benzyloxy)benzoate can be synthesized through the reaction of 3,5-dihydroxybenzoic acid methyl ester with benzyl chloride in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3,5-bis(benzyloxy)benzoate can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to yield the corresponding alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3,5-bis(benzyloxy)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and resins with specific properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.

    Analytical Chemistry: Utilized as a standard or reference compound in various analytical techniques.

Mechanism of Action

The mechanism of action of methyl 3,5-bis(benzyloxy)benzoate largely depends on its chemical reactivity. The benzyloxy groups can participate in various chemical reactions, such as nucleophilic substitution or oxidation, which can alter the compound’s properties and interactions with other molecules. The ester group can undergo hydrolysis to release the corresponding acid, which may further react under physiological conditions .

Comparison with Similar Compounds

  • Methyl 3,5-dihydroxybenzoate
  • Methyl 3,5-dimethoxybenzoate
  • Methyl 3,5-dibenzyloxybenzoate

Comparison:

Methyl 3,5-bis(benzyloxy)benzoate stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

methyl 3,5-bis(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-24-22(23)19-12-20(25-15-17-8-4-2-5-9-17)14-21(13-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQCMRLPXFXVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974153
Record name Methyl 3,5-bis(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58605-10-0
Record name Methyl 3,5-bis(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 25.0 g (0.15 mol) of 3,5-dihydroxybenzoic acid methyl ester, 44 ml (0.37 mol) of benzyl bromide and 82 g (0.60 mol) of potassium carbonate in 300 ml of DMF was stirred and heated at 85° under argon for 45 hours. The cooled reaction mixture was filtered and the filtrate was concentrated at reduced pressure. The residue was treated with methylene chloride and the extract was filtered again to remove salts. Crystallization from methylene chloride-methanol gave 41.9 g (81% yield, mp 64°-66°) of 3,5-bis(phenylmethoxy)benzoic acid methyl ester.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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